molecular formula C15H23NO2 B13314967 hexyl (2S)-2-amino-3-phenylpropanoate

hexyl (2S)-2-amino-3-phenylpropanoate

Cat. No.: B13314967
M. Wt: 249.35 g/mol
InChI Key: BTJNEJYKDORDPM-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexyl (2S)-2-amino-3-phenylpropanoate hydrochloride (CAS 99240-02-5) is a chiral ester derivative of L-phenylalanine, an essential aromatic amino acid. Its molecular formula is C₁₅H₂₄ClNO₂, with a molecular weight of 285.81 g/mol and a purity of ≥95% (typically ≥98% in commercial preparations) . The compound features a hexyl ester group attached to the carboxylate moiety of L-phenylalanine, with a hydrochloride salt enhancing its stability and solubility in polar solvents. It is primarily used in laboratory settings as a synthetic intermediate, particularly in peptide chemistry and ionic liquid research .

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

hexyl (2S)-2-amino-3-phenylpropanoate

InChI

InChI=1S/C15H23NO2/c1-2-3-4-8-11-18-15(17)14(16)12-13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12,16H2,1H3/t14-/m0/s1

InChI Key

BTJNEJYKDORDPM-AWEZNQCLSA-N

Isomeric SMILES

CCCCCCOC(=O)[C@H](CC1=CC=CC=C1)N

Canonical SMILES

CCCCCCOC(=O)C(CC1=CC=CC=C1)N

Origin of Product

United States

Preparation Methods

Esterification Process

  • Starting Materials : (2S)-2-amino-3-phenylpropanoic acid and hexanol are used as starting materials.
  • Esterification Reagents : Common reagents include tosyl chloride (TsCl) and N-methylimidazole, which facilitate the formation of mixed anhydrides.
  • Reaction Conditions : The reaction is typically carried out in a solvent like acetonitrile (CH3CN) at low temperatures (0°C to 5°C) to ensure high yields and selectivity.

Synthesis Steps

  • Activation of the Carboxylic Acid : The carboxylic acid group of (2S)-2-amino-3-phenylpropanoic acid is activated using TsCl in the presence of N-methylimidazole.
  • Esterification : The activated acid reacts with hexanol to form the ester.
  • Purification : The product is purified through standard organic chemistry techniques, such as extraction and recrystallization.

Research Findings and Applications

This compound is primarily used in research settings, particularly in the development of pharmaceuticals and fine chemicals. Its synthesis highlights the importance of efficient esterification methods in organic chemistry, which are crucial for producing high-purity compounds with minimal environmental impact.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the most well-characterized reaction for this compound, occurring under acidic or basic conditions to yield phenylalanine and hexanol.

Reaction Type Conditions Products Key Observations
Acid-Catalyzed Hydrolysis1–3 M HCl, reflux (80–100°C), 6–12 hrsL-Phenylalanine + Hexanol + HClProceeds via protonation of the ester carbonyl, followed by nucleophilic attack.
Base-Catalyzed Hydrolysis1–3 M NaOH, 60–80°C, 4–8 hrsL-Phenylalanine (sodium salt) + HexanolSaponification mechanism; faster kinetics compared to acidic hydrolysis .

Kinetic Data :

  • Activation energy for basic hydrolysis: ~50 kJ/mol (estimated from analogous esters) .

  • Half-life at pH 7 and 25°C: >1 year (indicating stability under neutral conditions).

Enzymatic Reactions

The compound may serve as a substrate or inhibitor in enzymatic processes, particularly those involving phenylalanine metabolism.

Key Enzymes and Pathways:

Enzyme Reaction Role of Compound Source
Phenylalanyl-tRNA synthetaseATP + L-phenylalanine + tRNA → AMP + diphosphate + phenylalanyl-tRNACompetitive inhibitor due to ester modification
Aromatic aminotransferaseTransamination with α-ketoglutarate → phenylpyruvate + L-glutamateSubstrate analog (low activity observed in vitro)

Mechanistic Insights :

  • The hexyl ester’s hydrophobic chain may reduce binding affinity to enzymes compared to free phenylalanine .

  • ATP-dependent reactions (e.g., tRNA charging) are inhibited at IC₅₀ ~10 µM (estimated from structural analogs) .

Aminolysis and Amide Formation

The ester group reacts with amines to form amides, a reaction leveraged in peptide synthesis.

Reagent Conditions Products Yield
Glycine methyl esterDMF, 25°C, 24 hrsHexyl (2S)-2-(glycinamido)-3-phenylpropanoate65–70%
BenzylamineTHF, reflux (66°C), 12 hrsHexyl (2S)-2-(benzylamido)-3-phenylpropanoate75%

Notes :

  • Catalysts like HOBt/DCC improve yields to >90% by activating the ester .

  • Stereochemistry at the α-carbon is retained during aminolysis .

Ester Transposition and Modification

The hexyl chain can undergo transesterification or substitution under specific conditions.

Reaction Reagents/Conditions Products Applications
TransesterificationMethanol, H₂SO₄, 60°C, 8 hrsMethyl (2S)-2-amino-3-phenylpropanoateProduction of shorter-chain esters
HalogenationPCl₅, 0°C, 2 hrsHexyl (2S)-2-amino-3-phenylpropanoyl chloridePrecursor for acylations

Limitations :

  • Transesterification with bulkier alcohols (e.g., tert-butanol) requires harsher conditions (100°C, 24 hrs) .

Stability and Degradation Pathways

The compound exhibits moderate thermal stability but is prone to oxidation at the aromatic ring.

Stress Condition Observation
Heat (150°C)Decomposition via ester cleavage and phenyl ring oxidation (t₁/₂ = 30 min).
UV Light (254 nm)Photodegradation to nitro derivatives (5% after 48 hrs) .

Scientific Research Applications

Hexyl (2S)-2-amino-3-phenylpropanoate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a substrate for studying enzyme-catalyzed reactions involving esters.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hexyl (2S)-2-amino-3-phenylpropanoate depends on its specific application. In biological systems, it may interact with enzymes that recognize ester or amino acid substrates. The ester bond can be hydrolyzed by esterases, releasing the active phenylalanine moiety, which can then participate in various metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Variation in Ester Groups

Ethyl (2S)-2-Amino-3-phenylpropanoate Hydrochloride
  • CAS: Not explicitly listed (see for aliases).
  • Formula: C₁₁H₁₆ClNO₂.
  • Molecular Weight : ~237.7 g/mol.
  • Like the hexyl derivative, it is used as a protected amino acid in peptide synthesis .
tert-Butyl (2S)-2-Amino-3-phenylpropanoate
  • CAS : 16874-17-2.
  • Formula: C₁₃H₁₉NO₂.
  • Molecular Weight : 221.3 g/mol.
  • Key Differences : The bulky tert-butyl group provides steric protection for the carboxylate, making it a preferred intermediate in solid-phase peptide synthesis. Unlike the hexyl derivative, it lacks a hydrochloride salt, affecting its crystallinity and solubility .
Dodecane-1,12-diyl (2S,2'S)-Bis(2-amino-3-phenylpropanoate)
  • CAS: Not provided.
  • Formula : C₃₀H₄₄N₂O₄.
  • Molecular Weight : 496.69 g/mol.
  • Key Differences: This dimeric compound incorporates two L-phenylalanine units linked via a dodecane diol ester. Synthesized as an orange oil (61% yield), it demonstrates applications in biodegradable surfactants and ionic liquids, contrasting with the monomeric hexyl ester’s role in small-molecule synthesis .

Functional Analogs: Peptide Derivatives

(2S)-6-Amino-2-[(2S)-2-Amino-3-phenylpropanamido]hexanoic Acid
  • CAS : 6456-72-0.
  • Formula : C₁₅H₂₂N₃O₃.
  • Molecular Weight : 292.36 g/mol.
  • Key Differences : This lysine-phenylalanine dipeptide replaces the ester bond with an amide linkage, rendering it biologically relevant for enzymatic studies or antimicrobial research. Its applications diverge significantly from the hexyl ester’s synthetic utility .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Formula Molecular Weight (g/mol) Ester Group Physical State Purity Primary Application
Hexyl (2S)-2-amino-3-phenylpropanoate HCl 99240-02-5 C₁₅H₂₄ClNO₂ 285.81 Hexyl Solid* ≥95% Lab synthesis intermediate
Ethyl (2S)-2-amino-3-phenylpropanoate HCl N/A C₁₁H₁₆ClNO₂ ~237.7 Ethyl Solid >99% Peptide synthesis
tert-Butyl (2S)-2-amino-3-phenylpropanoate 16874-17-2 C₁₃H₁₉NO₂ 221.3 tert-Butyl Solid N/A Protected amino acid
Dodecane-diyl bis(2-amino-3-phenylpropanoate) N/A C₃₀H₄₄N₂O₄ 496.69 Dodecane Orange oil 61% yield Surfactant/Ionic liquids

*Physical state inferred from commercial descriptions (e.g., "discontinued" in suggests prior availability as a solid).

Biological Activity

Hexyl (2S)-2-amino-3-phenylpropanoate, also known as a derivative of phenylalanine, is a compound of interest due to its potential biological activities. This article reviews its biological activity based on diverse research findings, including synthesis, pharmacological evaluations, and case studies.

The molecular formula of this compound is C15H23NC_{15}H_{23}N with a molecular weight of approximately 235.36 g/mol. The compound exhibits properties such as:

  • Hydrogen Bond Donor Count : 2
  • Hydrogen Bond Acceptor Count : 2
  • Rotatable Bond Count : 8
  • LogP (Octanol-Water Partition Coefficient) : 3.0, indicating moderate lipophilicity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through its action on various cellular pathways:

  • Src Kinase Inhibition : Src kinase has been identified as a critical player in cancer progression. Compounds with structural similarities to this compound have shown significant inhibition of Src kinase activity, which is linked to reduced cell proliferation in cancer cell lines such as HT-29 and SK-OV-3. For instance, related compounds demonstrated up to 72% inhibition at concentrations around 50 µM .

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes:

  • Receptor Binding : The compound has been evaluated for its binding affinity to various receptors involved in inflammatory responses and cancer progression. For example, it displayed competitive inhibition against CCR2 receptors with a KiK_i value indicating high affinity, suggesting its potential use in modulating immune responses .

Synthesis and Evaluation

A comprehensive study involved synthesizing various derivatives of amino acids, including this compound. The evaluation focused on their pharmacological profiles:

  • In Vitro Studies : Experiments were conducted using human cell lines to assess the cytotoxic effects of the compound. Results indicated that this compound exhibited dose-dependent cytotoxicity against specific cancer cells.
    Cell LineConcentration (µM)% Inhibition
    HT-295072
    SK-OV-35063
  • Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways, evidenced by increased levels of cytochrome c release and activation of caspases .

Q & A

Q. Mitigation Strategies :

  • Store at ≤–20°C in anhydrous solvents (e.g., acetonitrile).
  • Avoid prolonged exposure to light (UV irradiation induces ~5% degradation in 24 hours) .

Basic: What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

  • FT-IR : Confirm ester carbonyl (C=O stretch at 1745 cm⁻¹) and amine N–H bending (1550 cm⁻¹) .
  • Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 280.2 (theoretical: 280.3) with fragmentation ions at m/z 166.1 (L-phenylalanine) and 114.1 (hexyl fragment) .

Advanced: How does hexyl chain length impact solubility and bioavailability in drug delivery systems?

Methodological Answer:

  • Solubility : The hexyl ester exhibits logP = 2.8 (vs. 1.4 for the parent amino acid), enhancing lipid membrane permeability. In PBS (pH 7.4), solubility is 0.8 mg/mL, suitable for prodrug formulations .

  • Comparative Data :

    Ester DerivativelogPAqueous Solubility (mg/mL)
    Methyl1.25.2
    Hexyl2.80.8
    Dodecyl5.10.03

Applications : The hexyl ester balances lipophilicity and solubility for sustained-release formulations .

Advanced: What computational methods predict interactions with biological targets (e.g., amino acid transporters)?

Methodological Answer:

  • Molecular Docking : AutoDock Vina simulations show the hexyl chain occupies hydrophobic pockets of LAT1 transporters (binding energy: –8.2 kcal/mol), while the amino acid moiety interacts with polar residues (Asp 56, Asn 78) .
  • MD Simulations : All-atom simulations (NAMD, 100 ns) reveal stable binding in lipid bilayers, with RMSD <1.5 Å after equilibration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.